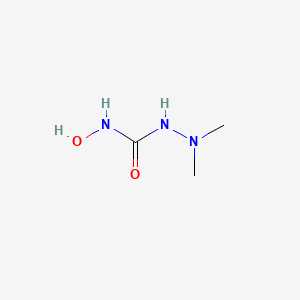
N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a hydroxy group, a dimethylhydrazine moiety, and a carboxamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide typically involves the reaction of 2,2-dimethylhydrazine with a suitable carboxamide precursor under controlled conditions. One common method involves the use of methanesulfonic acid as a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions in a solvent such as methanol to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted hydrazine compounds. These products can be further utilized in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethylhydrazine moiety can interact with nucleophilic sites on proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide: Unique due to its specific combination of functional groups.
N-Hydroxy-2,2-dimethylhydrazine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
2,2-Dimethylhydrazine-1-carboxamide: Lacks the hydroxy group, affecting its reactivity and interactions.
Uniqueness
This compound is unique due to the presence of both hydroxy and carboxamide groups, which allow it to participate in a wider range of chemical reactions and interactions compared to similar compounds. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
209545-30-2 |
|---|---|
Fórmula molecular |
C3H9N3O2 |
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
1-(dimethylamino)-3-hydroxyurea |
InChI |
InChI=1S/C3H9N3O2/c1-6(2)4-3(7)5-8/h8H,1-2H3,(H2,4,5,7) |
Clave InChI |
UTWBVBCGSJKABE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


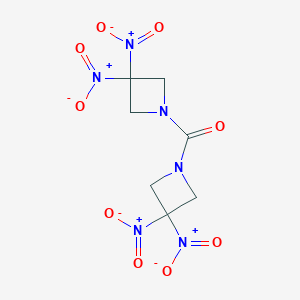
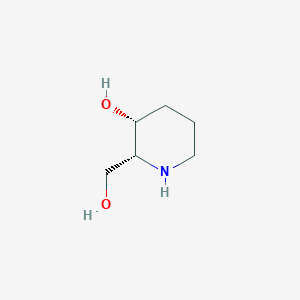
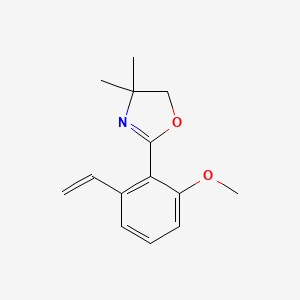
methanone](/img/structure/B14246750.png)

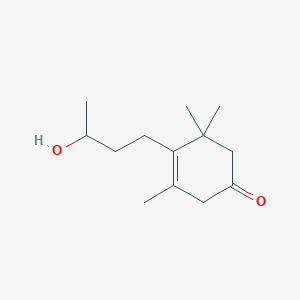
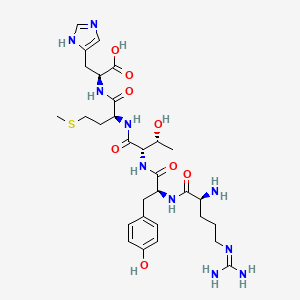
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
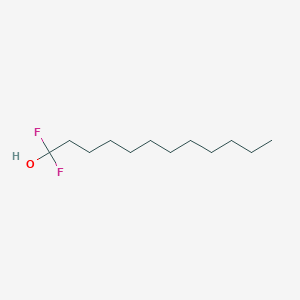
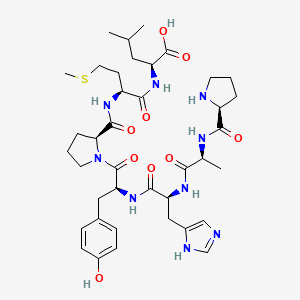
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
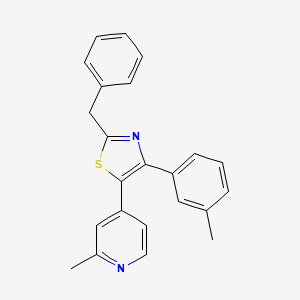
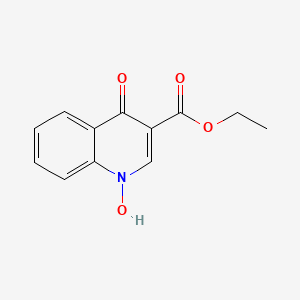
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
